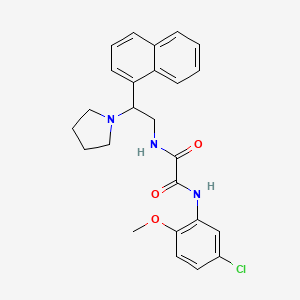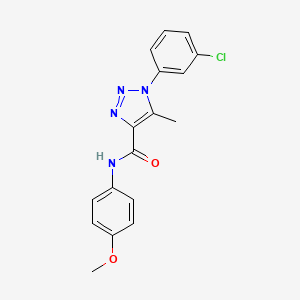![molecular formula C21H15NO2S B2968854 6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-04-1](/img/structure/B2968854.png)
6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzazepines . Benzazepines are compounds containing a benzene ring fused to an azepine ring (a seven membered ring with one nitrogen atom replacing a carbon atom).
Synthesis Analysis
The synthesis of benzazepine derivatives is a topic of ongoing research . There are various methods for the synthesis of azepine derivatives, including methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of benzazepine derivatives typically includes multiple bonds, aromatic bonds, and several ring structures . The exact structure would depend on the specific substituents attached to the benzazepine core.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(2-Methylsulfanylphenyl)benzodbenzazepine-5,7-dione” would depend on its specific structure. Benzazepine derivatives are typically highly protein bound but rapidly distribute to the CNS .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Cytotoxicity
One of the notable applications of similar compounds involves their evaluation as enzyme inhibitors and cytotoxic agents. For instance, palladacycles containing benzazepine derivatives have been studied for their in vitro activity as cytotoxic agents on cancer cells and also as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009). These findings suggest a potential application of 6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione in developing anticancer therapies by targeting specific enzymes.
Molecular Geometry and Electrostatic Potential Analysis
Quantum chemical calculations have been employed to study the geometry, vibrational frequencies, and electrostatic potential of benzazepine derivatives. These studies help in understanding the molecular properties that contribute to their biological activity and interaction with biological targets (Sylaja et al., 2016). Such research is crucial for designing molecules with enhanced efficacy and specificity for desired targets.
Antiproliferative Activity
The synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives, including those conjugated with C-protected amino acids, and their evaluation for antiproliferative activity on cancer cell lines highlight another area of application. These compounds, through modifications of the benzazepine core, have shown significant antiproliferative activity, suggesting their utility in developing new anticancer agents (Molinari et al., 2015).
Dopaminergic Activity
Research on substituted benzazepines has uncovered their potential as dopaminergic agents. By synthesizing and evaluating derivatives as agonists of dopamine receptors, studies have identified compounds with promising central and peripheral dopaminergic activity. This opens up possibilities for using these molecules in treating disorders related to dopaminergic dysfunction (Pfeiffer et al., 1982).
Solvent Selection in Organic Synthesis
In organic synthesis, understanding the solubility parameters of compounds is essential for selecting appropriate solvents for reactions. Research on the solubilities of specific diones in various solvents has contributed to this area, facilitating the optimization of synthetic routes and enhancing the efficiency of chemical processes (Walker et al., 2011).
Mecanismo De Acción
The mechanism of action of benzazepine derivatives can vary widely depending on their specific structure and functional groups. Some benzazepines, such as certain benzodiazepines, act on the central nervous system and are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRAOCKFSPNHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
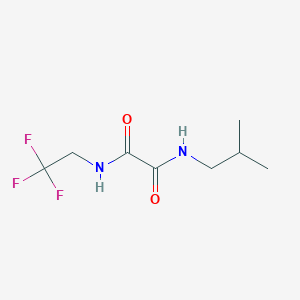
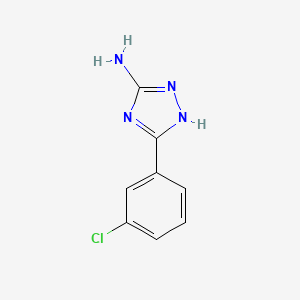
![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)
![2-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2968781.png)
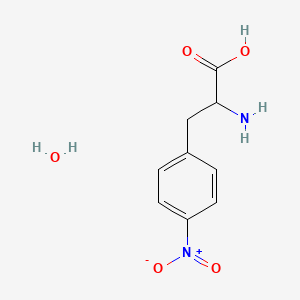
![N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2968783.png)
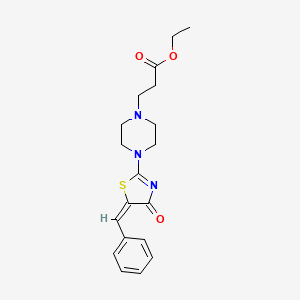
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)
